4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide
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Overview
Description
4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide is a complex organic compound that features a bromine atom, a phenyl group, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the formation of the oxadiazole ring. The reaction conditions often require the use of anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions followed by cyclization to form the oxadiazole ring. These processes are optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide involves its interaction with specific molecular targets. The oxadiazole ring and the bromine atom play crucial roles in its binding affinity and activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide: shares similarities with other oxadiazole-containing compounds such as 1,3,4-oxadiazoles and 1,2,4-oxadiazoles.
1,3,4-oxadiazoles: Known for their broad range of biological activities, including antibacterial and antiviral properties.
1,2,4-oxadiazoles: Studied for their potential as anti-inflammatory and anticancer agents.
Uniqueness
What sets this compound apart is its unique combination of a bromine atom and an oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C21H14BrN3O2 |
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Molecular Weight |
420.3 g/mol |
IUPAC Name |
4-bromo-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H14BrN3O2/c22-16-12-10-15(11-13-16)20(26)23-18-9-5-4-8-17(18)21-24-19(25-27-21)14-6-2-1-3-7-14/h1-13H,(H,23,26) |
InChI Key |
VMLQFRDXGVPRDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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